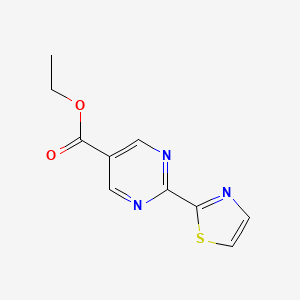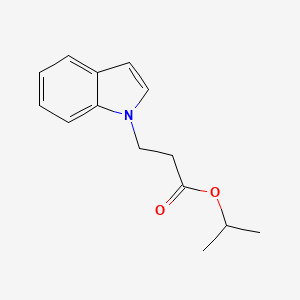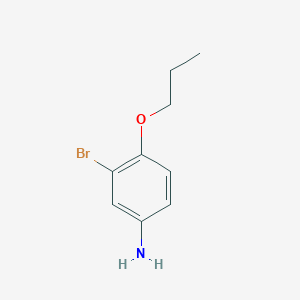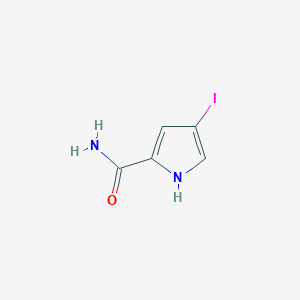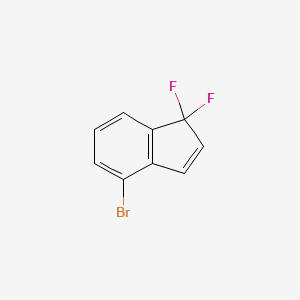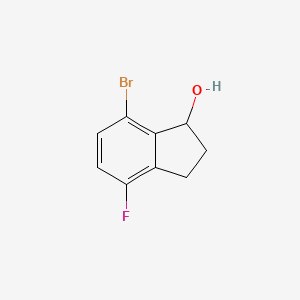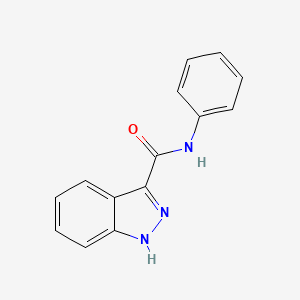
4-chloro-1-(methylsulfonyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-(methylsulfonyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound this compound is characterized by a chlorine atom at the 4th position and a methylsulfonyl group at the 1st position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(methylsulfonyl)-1H-indole typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the indole ring undergoes chlorination and sulfonylation. The reaction conditions often include the use of chlorinating agents like thionyl chloride (SOCl₂) and sulfonylating agents such as methylsulfonyl chloride (CH₃SO₂Cl) under acidic or basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-1-(methylsulfonyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic aromatic substitution can occur at the chlorine position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-chloro-1-(methylsulfonyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-chloro-1-(methylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The chlorine and methylsulfonyl groups can influence the compound’s reactivity and binding affinity to biological molecules. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Similar in structure but with a pyridine ring instead of an indole ring.
4-chloro-1-naphthol: Contains a naphthalene ring with a chlorine and hydroxyl group.
Uniqueness
4-chloro-1-(methylsulfonyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methylsulfonyl group makes it a versatile compound for various synthetic and research applications .
Propiedades
Número CAS |
88131-69-5 |
|---|---|
Fórmula molecular |
C9H8ClNO2S |
Peso molecular |
229.68 g/mol |
Nombre IUPAC |
4-chloro-1-methylsulfonylindole |
InChI |
InChI=1S/C9H8ClNO2S/c1-14(12,13)11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,1H3 |
Clave InChI |
UNERFDDGYIEHDU-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1C=CC2=C1C=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine](/img/structure/B11874807.png)
